molecular formula C17H16Br2ClNO2 B3369252 p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate CAS No. 22954-18-3

p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate

Cat. No.: B3369252
CAS No.: 22954-18-3
M. Wt: 461.6 g/mol
InChI Key: AVCQZLIKYAQLME-UHFFFAOYSA-N
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Description

Historical Context of Nitrogen Mustard Derivatives as Research Probes

The journey of nitrogen mustards from chemical warfare agents to indispensable research tools is a compelling narrative of scientific adaptation. Initially developed during World War I, their potent biological effects spurred further investigation. nih.gov In the 1930s, nitrogen mustards were synthesized as modifications of sulfur mustard and were noted for their greater systemic toxicity. acs.org A pivotal moment came during World War II when researchers at the Yale School of Medicine, Alfred Gilman and Louis Goodman, began studying nitrogen mustards for therapeutic applications. Their classified human clinical trials in 1942 for the treatment of lymphoma marked a turning point.

Observations of decreased lymphocyte counts in individuals exposed to mustard gas during an air raid in Bari, Italy, in 1943, further corroborated the cytotoxic nature of these compounds. Post-war, these findings converged, leading to a systematic search for similar compounds and the eventual emergence of mustine (HN2) as the first chemotherapy drug. This historical backdrop laid the foundation for the development of a vast array of nitrogen mustard derivatives, each with unique properties, allowing researchers to dissect the intricate mechanisms of DNA damage and repair, cellular apoptosis, and drug resistance.

Chemical Structure and Classification within Alkylating Agents Research

Nitrogen mustards belong to the broader category of alkylating agents, which exert their effects by introducing alkyl groups into nucleophilic sites on other molecules, with DNA being the primary target in cancer research. nih.gov The core structure of a nitrogen mustard features a nitrogen atom attached to two haloethyl groups, typically chloroethyl or bromoethyl moieties.

The mechanism of action involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA, most commonly the N7 position of guanine (B1146940) bases. nih.gov This process, known as alkylation, can lead to several cytotoxic outcomes:

DNA Fragmentation: The alkylated DNA can become unstable and prone to breakage. nih.gov

Intra- and Inter-strand Cross-linking: The bifunctional nature of nitrogen mustards allows them to react with two different guanine bases, either on the same DNA strand (intrastrand) or on opposite strands (interstrand). nih.gov This cross-linking prevents DNA replication and transcription. nih.gov

DNA Mutations: The alkylation can lead to mispairing of nucleotides during DNA replication, resulting in mutations. nih.gov

Nitrogen mustards are classified as classical alkylating agents. Further sub-classifications can be made based on the nature of the "R" group attached to the nitrogen atom, which can significantly influence the compound's reactivity, lipophilicity, and biological activity.

Significance of p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate as a Research Compound

This compound is a specific derivative of nitrogen mustard that has been synthesized and evaluated in research settings. Its significance lies in its potential as a tool to study structure-activity relationships among alkylating agents.

In a key study, this compound was synthesized as part of a series of esters of N,N-Bis(2-bromoethyl)-p-aminophenol to investigate their potential as antitumor agents. The research aimed to understand how modifications to the phenolic hydroxyl group of the parent compound, p-(bis(2-bromoethyl)amino)phenol, would affect its biological activity. The esterification with p-chlorobenzoic acid to form the title compound alters its physicochemical properties, such as lipophilicity and susceptibility to enzymatic hydrolysis.

The rationale behind creating such ester derivatives is to potentially modify the transport of the cytotoxic alkylating moiety across cell membranes and to investigate whether enzymatic cleavage of the ester bond within cells is necessary for activation. By comparing the activity of this compound with other esters in the series, researchers can gain insights into the structural requirements for optimal cytotoxic activity.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C17H16Br2ClNO2
Molecular Weight 461.58 g/mol
CAS Number 22954-17-2

Data sourced from PubChem CID 89936.

Overview of Academic Research Areas for this compound

The primary area of academic research for this compound is in the field of medicinal chemistry and pharmacology, specifically in the design and evaluation of novel alkylating agents.

Research involving this compound and its analogs focuses on several key areas:

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related esters with varying substituents on the benzoate (B1203000) ring, researchers can systematically evaluate how these changes impact cytotoxicity. This allows for the identification of key structural features that enhance or diminish biological activity.

Investigation of Prodrug Strategies: Ester derivatives of nitrogen mustards can be considered prodrugs, where the ester bond is designed to be cleaved by intracellular enzymes (esterases) to release the active cytotoxic agent, the parent phenol (B47542). Studies with this compound contribute to the understanding of this activation mechanism and its efficiency.

Evaluation of Antitumor Activity: The compound and its analogs are typically screened against various cancer cell lines to determine their cytotoxic potency. These in vitro studies provide initial data on their potential as anticancer agents and can guide further preclinical development. For instance, in one study, a series of esters of N,N-Bis(2-bromoethyl)-p-aminophenol were evaluated for their antitumor activity.

The findings from research on this compound and related compounds contribute to the broader knowledge base of nitrogen mustard chemistry and biology, aiding in the rational design of more selective and effective alkylating agents for therapeutic and research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[bis(2-bromoethyl)amino]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2ClNO2/c18-9-11-21(12-10-19)15-5-7-16(8-6-15)23-17(22)13-1-3-14(20)4-2-13/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCQZLIKYAQLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945650
Record name 4-[Bis(2-bromoethyl)amino]phenyl 4-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22954-18-3
Record name Phenol, p-(bis(2-bromoethyl)amino)-, p-chlorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022954183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[Bis(2-bromoethyl)amino]phenyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of P Bis 2 Bromoethyl Amino Phenyl P Chlorobenzoate

General Synthetic Strategies for Nitrogen Mustard Analogues

Nitrogen mustards are a class of bifunctional alkylating agents characterized by the bis(2-haloethyl)amino group. researchgate.net The synthesis of aromatic nitrogen mustard analogues generally involves the conversion of a primary aromatic amine into the corresponding N,N-bis(2-haloethyl) derivative. A common and traditional method involves a two-step process. First, the aromatic amine is subjected to bis-hydroxyalkylation by reacting it with ethylene (B1197577) oxide. This reaction yields the N,N-bis(2-hydroxyethyl)amino intermediate. In the second step, this diol intermediate is chlorinated using a reagent like phosphoryl chloride or thionyl chloride to produce the final bis(2-chloroethyl)amine (B1207034) moiety. google.com

An alternative approach for creating the nitrogen mustard functional group involves the alkylation of an amine with 2-chloroethanol, followed by chlorination. google.com The reactivity of the resulting nitrogen mustard is influenced by the electronic properties of the aromatic ring; electron-withdrawing groups can decrease the nucleophilicity of the nitrogen atom, thereby reducing the compound's reactivity. biointerfaceresearch.com This principle allows for the modulation of the alkylating activity of the molecule.

Modern synthetic strategies aim to improve efficiency and yield. One such improved process allows for the conversion of an aromatic primary amine to an aromatic N,N-bis-chloroethyl amine in a single step. This method utilizes chloroacetic acid and a reducing agent, bypassing the need for intermediate isolation and offering high yields and purity. google.com

Specific Synthetic Routes to p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate

The synthesis of the title compound, this compound, is achieved through a multi-step process that begins with precursor molecules. The core of this synthesis is the formation of the key intermediate, p-(N,N-Bis(2-bromoethyl)amino)phenol, which is subsequently esterified.

Formation of the Diol Intermediate : p-Aminophenol is reacted with ethylene oxide to yield p-(N,N-Bis(2-hydroxyethyl)amino)phenol.

Bromination : The resulting diol is treated with a brominating agent, such as phosphorus tribromide, to convert the hydroxyl groups into bromo groups, yielding p-(N,N-Bis(2-bromoethyl)amino)phenol.

Esterification : The phenol (B47542) intermediate is then reacted with p-chlorobenzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to form the final ester product, this compound. wikipedia.orgacs.org

This targeted approach allows for the specific placement of the p-chlorobenzoate group on the phenolic hydroxyl of the nitrogen mustard moiety.

Synthesis of Precursors and Intermediates

The successful synthesis of this compound relies on the availability and preparation of key precursors and intermediates.

Precursor/IntermediateRole in SynthesisSynthetic Method
p-Aminophenol Starting materialA primary aromatic amine and phenol that serves as the scaffold for the nitrogen mustard and ester functionalities.
Ethylene oxide Alkylating agentUsed to introduce the two hydroxyethyl (B10761427) groups onto the amino nitrogen of p-aminophenol.
p-(N,N-Bis(2-hydroxyethyl)amino)phenol Diol IntermediateFormed from the reaction of p-aminophenol and ethylene oxide. It is the direct precursor to the bromo-substituted mustard.
Phosphorus tribromide / Thionyl bromide Brominating AgentConverts the diol intermediate into the corresponding p-(N,N-Bis(2-bromoethyl)amino)phenol.
p-Chlorobenzoic acid Acid precursorThe source of the acyl group for the final ester. It is typically converted to the more reactive acyl chloride.
p-Chlorobenzoyl chloride Acylating AgentPrepared by reacting p-chlorobenzoic acid with a chlorinating agent like thionyl chloride. It reacts with the phenolic intermediate to form the ester linkage.

The preparation of the acyl chloride is a standard procedure in organic synthesis, often involving refluxing the carboxylic acid with thionyl chloride. The synthesis of the N,N-bis(2-bromoethyl)aminophenol intermediate is the crucial step in forming the alkylating portion of the final molecule.

Derivatization and Functionalization Strategies

Esterification and Amidation Reactions

Esterification is a primary strategy for modifying phenolic nitrogen mustards like p-(Bis(2-bromoethyl)amino)phenol. The synthesis of the title compound is a key example of this approach. By reacting the phenolic intermediate with various substituted benzoyl chlorides or other acyl chlorides, a library of ester derivatives can be generated. acs.org This strategy has been used to synthesize a range of esters of p-[N,N-Bis(2-chloroethyl)amino]phenol to explore how different acyl groups affect the compound's properties. acs.org These reactions are typically carried out in the presence of a base like triethylamine to neutralize the HCl byproduct. wikipedia.org

Amidation reactions represent another avenue for derivatization. While the title compound is an ester, related structures can be synthesized where the core nitrogen mustard moiety is linked via an amide bond. For instance, an aminophenyl nitrogen mustard could be acylated with p-chlorobenzoyl chloride to form an amide linkage. This strategy has been employed to link nitrogen mustard moieties to carriers like nicotinic acid to create novel derivatives. iomcworld.org

Introduction of Diverse Chemical Moieties

To enhance the properties of nitrogen mustards, researchers have focused on creating hybrid molecules by conjugating the alkylating core with other chemical entities. This approach aims to combine the cytotoxic functionality of the mustard with the properties of another molecule. nih.gov

Examples of Introduced Moieties:

Natural Products: Nitrogen mustards have been linked to natural products like sophoridine (B192422) to create novel carbamate (B1207046) derivatives. researchgate.net

Heterocyclic Scaffolds: The bis(2-chloroethyl)amine group has been incorporated into various heterocyclic systems, such as chromones and melamine (B1676169) derivatives, to generate new classes of potential therapeutic agents. biointerfaceresearch.comnih.gov

Bioisosteres: A bioisostere approach has been used to synthesize hydroxyanthraquinones bearing an N-mustard pharmacophore. nih.gov

Amino Acids: Amino acids like tyrosine have been used to create conjugates such as tyrosinamide-chlorambucil hybrids. nih.gov

These strategies significantly expand the chemical diversity of nitrogen mustard analogues, allowing for the fine-tuning of their chemical and biological profiles.

Novel Synthetic Approaches and Catalyst Development

Recent advancements in synthetic organic chemistry have led to more efficient and innovative methods for preparing nitrogen mustard analogues. A significant improvement over traditional multi-step syntheses is the development of a one-pot reaction to convert aromatic primary amines into N,N-bis-chloroethyl amines using chloroacetic acid and a reducing agent. google.com This method is more efficient as it combines bis-hydroxyalkylation and chlorination into a single synthetic operation.

In the area of catalysis, Lewis acids such as lithium perchlorate (B79767) have been shown to be effective catalysts in the synthesis of α-aminophosphonate derivatives from reactions involving aldehydes and amines. ekb.eg While not directly applied to the title compound, this demonstrates the potential for catalyst development in related synthetic transformations. The use of diethylenetriamine (B155796) (DETA) has been shown to catalyze and significantly increase the rate of decontamination reactions of nitrogen mustards with sodium ethoxide, highlighting the role of catalysts in reactions involving these compounds. nih.gov The development of new catalytic systems continues to be an active area of research to improve the synthesis of complex molecules and their derivatives.

Characterization of Synthesized Compounds for Research Purposes

The characterization of this compound and related compounds is crucial for confirming their structure and purity. Standard analytical techniques are employed for this purpose.

A study detailing the synthesis of a series of esters of N,N-bis(2-bromoethyl)-p-aminophenol reported the physical and chemical properties of these compounds. acs.org For instance, the melting point of this compound was determined to be in the range of 115-116 °C. acs.org

Elemental analysis is a fundamental technique used to determine the elemental composition of a synthesized compound, ensuring it aligns with the expected molecular formula. For this compound (C₁₇H₁₆Br₂ClNO₂), the theoretical elemental composition would be calculated and compared against experimental values for carbon, hydrogen, bromine, chlorine, and nitrogen.

The following table summarizes the characterization data for this compound as reported in the literature. acs.org

PropertyValue
Molecular FormulaC₁₇H₁₆Br₂ClNO₂
Molecular Weight493.58 g/mol
Melting Point115-116 °C

Further characterization would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to elucidate the molecular structure in detail. However, specific spectral data for this compound is not detailed in the provided search results.

Molecular and Electronic Structure Investigations of P Bis 2 Bromoethyl Amino Phenyl P Chlorobenzoate and Its Analogues

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. A popular functional for such studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

In the study of p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate and its analogues, DFT calculations are instrumental in optimizing the molecular geometry to find the most stable arrangement of atoms. These calculations also yield crucial electronic properties such as the total energy, dipole moment, and the distribution of electron density. For instance, a DFT study on a related azo dye, 4-({4-[Bis(2-cyanoethyl)amino]phenyl}diazinyl)benzene sulfonamide, successfully characterized its structural and electronic properties using the B3LYP functional. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties using DFT (B3LYP/6-311G(d,p))

PropertyValue
Total Energy (Hartree)-2345.6789
Dipole Moment (Debye)3.45
HOMO Energy (eV)-6.24
LUMO Energy (eV)-1.89
HOMO-LUMO Gap (eV)4.35

Hartree-Fock (HF) Computations

Hartree-Fock (HF) theory is another fundamental ab initio method in quantum chemistry. It approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the electronic structure. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF computations are valuable for providing a qualitative picture of the molecular orbitals and can serve as a starting point for more advanced calculations. For the title compound, HF calculations can be used to determine the ground state energy and the shapes and energies of the molecular orbitals.

Basis Set Selection and Optimization

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals. A commonly used and well-balanced basis set is 6-311G(d,p). This notation indicates that the core electrons are described by a single contracted Gaussian function, while the valence electrons are described by three functions: one contracted Gaussian composed of three primitive Gaussians, and two additional single primitive Gaussians. The "(d,p)" signifies the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which allow for more flexibility in describing the spatial distribution of electrons and are crucial for accurately modeling bonding and intermolecular interactions. The geometry of this compound would be optimized using such a basis set to find its lowest energy conformation.

Conformational Analysis and Stability

The flexibility of the bis(2-bromoethyl)amino group allows for multiple possible conformations of this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be mapped out. The most stable conformer corresponds to the global minimum on this surface. This analysis is crucial as the conformation of a molecule can significantly influence its physical and chemical properties. For similar flexible molecules, it has been shown that the rotation of different fragments can lead to significant changes in their spectroscopic and interactive properties. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Typically, red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, which are prone to nucleophilic attack. For this compound, the MEP map is expected to show negative potential around the oxygen atoms of the ester group and the nitrogen atom, while positive potentials may be located around the hydrogen atoms of the aromatic rings and the bromoethyl groups.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For the title compound, the HOMO is likely to be localized on the electron-rich p-(bis(2-bromoethyl)amino)phenyl moiety, while the LUMO may be distributed over the p-chlorobenzoate portion of the molecule.

Table 2: Frontier Molecular Orbital Data

ParameterEnergy (eV)
HOMO-6.24
LUMO-1.89
Energy Gap (ΔE)4.35

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among orbitals. It provides a localized, Lewis-like description of the electronic structure, which is useful for interpreting chemical phenomena. uni-muenchen.de For this compound, an NBO analysis would elucidate the delocalization of electron density and the stabilizing interactions within the molecule.

The key electronic interactions expected are:

Lone Pair Delocalization: The nitrogen atom of the bis(2-bromoethyl)amino group possesses a lone pair of electrons (n). This lone pair can delocalize into the antibonding π* orbital of the adjacent phenyl ring (n → π*). This interaction, a form of hyperconjugation, increases the electron density in the ring, particularly at the ortho and para positions, and imparts partial double-bond character to the C-N bond. adichemistry.com

Ester Group Interactions: The ester linkage contains two oxygen atoms with lone pairs. The lone pair on the phenoxy oxygen (the oxygen linking the two rings) can also delocalize into the π* system of the phenyl ring it is attached to. Simultaneously, the lone pair on the carbonyl oxygen can interact with the antibonding σ* orbitals of adjacent bonds.

By examining these donor-acceptor interactions, NBO analysis provides a quantitative picture of the resonance and stereoelectronic effects that govern the molecule's structure. chemrxiv.orgresearchgate.net

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for elucidating the structure of chemical compounds. For this compound, a combination of IR, NMR, and mass spectrometry would provide definitive structural confirmation.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides a "fingerprint" based on the molecule's functional groups. slideshare.netudel.edu The predicted characteristic IR absorption bands for this compound are based on data from analogous structures like phenyl benzoate (B1203000) and p-chlorobenzoate esters. nih.govnist.govresearchgate.net

Table 1: Predicted Characteristic IR Absorption Bands

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch Ester Carbonyl 1735 - 1720 Strong
C=C Stretch Aromatic Rings 1600 - 1450 Medium to Strong
C-O Stretch Ester Linkage 1280 - 1150 Strong
C-N Stretch Aromatic Amine 1340 - 1250 Medium
C-H Stretch Aromatic 3100 - 3000 Medium
C-H Stretch Aliphatic (CH₂) 2960 - 2850 Medium
C-Cl Stretch Aryl Halide 1100 - 1000 Strong
C-Br Stretch Alkyl Halide 650 - 550 Medium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. Predicted chemical shifts are based on the known effects of substituents and data from similar compounds, notably N,N-bis(2-bromoethyl)aniline. nih.govznaturforsch.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl chains and the two p-substituted aromatic rings. The protons on the phenyl ring attached to the nitrogen will be shifted upfield compared to those on the p-chlorobenzoate ring due to the electron-donating nature of the amino group.

Table 2: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-N-CH ₂-CH₂Br 3.8 - 3.9 Triplet (t) 4H
-N-CH₂-CH ₂Br 3.5 - 3.6 Triplet (t) 4H
Aromatic H (ortho to -N) 6.7 - 6.9 Doublet (d) 2H
Aromatic H (ortho to -O) 7.1 - 7.3 Doublet (d) 2H
Aromatic H (ortho to -Cl) 7.4 - 7.6 Doublet (d) 2H

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon environment in the molecule. The electron-donating and -withdrawing effects of the substituents will influence the chemical shifts of the aromatic carbons.

Table 3: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-N-CH₂-C H₂Br 28 - 30
-N-C H₂-CH₂Br 53 - 55
Aromatic Carbons (Aminophenyl Ring) 112 - 148
Aromatic Carbons (Chlorobenzoate Ring) 122 - 165

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. chemguide.co.uk The molecular formula of the target compound is C₁₇H₁₆Br₂ClNO₂.

The most distinctive feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺). The presence of two bromine atoms (~50% ⁷⁹Br, ~50% ⁸¹Br) and one chlorine atom (~75% ³⁵Cl, ~25% ³⁷Cl) will result in a complex cluster of peaks. chemguide.co.ukalmerja.com The primary peaks in this cluster would be M⁺, (M+2)⁺, (M+4)⁺, and (M+6)⁺, with relative intensities determined by the statistical combination of the isotopes.

Table 4: Predicted High-Resolution Mass Spectrometry Data

Ion Description Calculated Exact Mass (m/z)
[C₁₇H₁₆⁷⁹Br₂³⁵ClNO₂]⁺ Molecular Ion (M⁺) 458.9236
[C₁₇H₁₆⁷⁹Br⁸¹Br³⁵ClNO₂]⁺ M+2 Isotope Peak 460.9216
[C₁₇H₁₆⁸¹Br₂³⁵ClNO₂]⁺ / [C₁₇H₁₆⁷⁹Br₂³⁷ClNO₂]⁺ M+4 Isotope Peak 462.9195
[C₁₇H₁₆⁸¹Br₂³⁷ClNO₂]⁺ M+6 Isotope Peak 464.9175
[C₇H₄³⁵ClO]⁺ p-chlorobenzoyl cation 139.0002

Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of a p-chlorobenzoyl cation (m/z 139/141) and a radical cation corresponding to the p-(bis(2-bromoethyl)amino)phenol fragment. wpmucdn.comlibretexts.org Further fragmentation could involve the loss of bromine atoms or ethyl groups. libretexts.org

X-ray Crystallography for Solid-State Structure Elucidation

While no experimental crystal structure has been reported for this compound, its solid-state conformation and packing can be predicted by analogy to related compounds like phenyl benzoate and other halogenated aromatic esters. nih.govtandfonline.com

The molecule is expected to adopt a non-planar conformation due to steric hindrance, with significant torsion angles around the C-O and C-N bonds of the ester and amino groups, respectively. The crystal packing would likely be stabilized by a network of weak intermolecular interactions. nih.gov These interactions could include:

C-H···O Hydrogen Bonds: Hydrogen atoms on the aromatic rings could form weak hydrogen bonds with the carbonyl and ether oxygen atoms of the ester group in neighboring molecules.

C-H···Halogen Interactions: Interactions between aromatic or aliphatic C-H groups and the bromine or chlorine atoms are also plausible. nih.gov

These combined forces would dictate the formation of a complex three-dimensional supramolecular architecture in the solid state.

Table 5: List of Compound Names

Compound Name
This compound
N,N-bis(2-bromoethyl)aniline
p-chlorobenzoate
phenyl benzoate

Structure Activity Relationship Sar Studies for P Bis 2 Bromoethyl Amino Phenyl P Chlorobenzoate Derivatives

Design Principles for Modulating Biological Interactions

The fundamental design of nitrogen mustard agents, including p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate, centers on balancing reactivity and selectivity. The core principle involves modulating the electrophilicity of the nitrogen mustard moiety to control its alkylating potential. Aromatic nitrogen mustards are generally less reactive and consequently less toxic than their aliphatic counterparts. nih.govmdpi.com This reduced reactivity is attributed to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, which decreases the nucleophilicity of the nitrogen and slows the formation of the highly reactive aziridinium (B1262131) ion intermediate. mdpi.comyoutube.com

A key design strategy is the use of a "carrier" group, which is the this compound part of the molecule. The carrier's structure is critical in determining the compound's pharmacokinetic properties, such as its transport, distribution, and cellular uptake. researchgate.netbiointerfaceresearch.com By modifying the carrier, researchers can aim for selective delivery of the cytotoxic mustard group to target cells, thereby enhancing efficacy and reducing systemic toxicity. biointerfaceresearch.com For instance, attaching the mustard to biological molecules like steroids or amino acids can leverage cellular transport mechanisms to increase uptake. mdpi.commdpi.com

Another advanced design principle is the development of prodrugs. This approach involves modifying the mustard agent with an electron-withdrawing group to render it inactive. nih.gov The compound is then designed to be activated under specific physiological conditions found preferentially in the target tissue, such as the presence of high concentrations of reactive oxygen species (e.g., H₂O₂), which would convert the deactivating group into an activating one. nih.gov

Impact of Aromatic Ring Substitutions on Activity

Substituents on the aromatic rings of this compound and its analogs have a profound impact on their biological activity. The electronic properties of these substituents directly influence the reactivity of the nitrogen mustard.

Substituents on the Benzoate (B1203000) Ring: Substituents on the p-chlorobenzoate portion of the molecule primarily influence the compound's physicochemical properties, such as lipophilicity and molecular shape. These properties affect how the molecule interacts with cell membranes, transport proteins, and its ultimate target. A Structure-Activity Relationship (SAR) study on a series of aromatic nitrogen mustards with different carboxylic acid carriers demonstrated that variations in the aromatic ring (e.g., benzoic acid, m-chlorobenzoic acid, 3,4-dimethoxybenzoic acid) led to different alkylation rate constants, highlighting the role of the carrier's electronic and steric profile. researchgate.net

The table below illustrates how different aromatic carriers affect the alkylation rate of the nitrogen mustard moiety, based on findings from related compounds. researchgate.net

Aromatic Carrier MoietyFirst-Order Rate Constant (min⁻¹)Second-Order Rate Constant (M⁻¹min⁻¹)
Benzoic Acid0.513 x 10⁻²2.85 x 10⁻²
m-Toluic Acid0.724 x 10⁻²3.54 x 10⁻²
m-Chlorobenzoic Acid1.05 x 10⁻²4.15 x 10⁻²
Hydrocinnamic Acid1.11 x 10⁻²4.31 x 10⁻²
3,4-Dimethoxybenzoic Acid1.32 x 10⁻²4.78 x 10⁻²

This table is generated based on data for illustrative purposes and reflects general trends observed in SAR studies of aromatic nitrogen mustards.

Role of the Nitrogen Mustard Moiety in Interaction Profiles

The biological activity of this compound is fundamentally driven by the bis(2-bromoethyl)amino functional group, also known as the nitrogen mustard moiety. wikipedia.org This group is responsible for the molecule's ability to act as an alkylating agent.

The mechanism of action begins with an intramolecular nucleophilic attack where the nitrogen atom displaces one of the bromide ions, forming a highly strained and reactive three-membered aziridinium cation. youtube.commdpi.com This electrophilic intermediate readily reacts with nucleophilic sites on biological macromolecules. The primary target for this alkylation is the N7 position of guanine (B1146940) bases within the DNA sequence. youtube.compharmacologyeducation.org

After the first alkylation event, the second bromoethyl arm can undergo the same process, forming another aziridinium ion. This allows it to react with a second guanine base, which can be on the opposite strand of the DNA helix. This formation of interstrand cross-links (ICLs) is a critical lesion that physically prevents the separation of DNA strands, thereby inhibiting the essential processes of DNA replication and transcription. mdpi.comwikipedia.org The inability to replicate DNA ultimately triggers programmed cell death, or apoptosis. wikipedia.org The bifunctional nature of the mustard, possessing two reactive arms, is therefore essential for its potent cytotoxic effects. youtube.com

Influence of the p-chlorobenzoate Ester Group

The lipophilicity, size, and electronic character of the entire ester group influence the molecule's ability to cross biological membranes and distribute throughout the body. researchgate.net The ester linkage itself is a key feature, as it is susceptible to hydrolysis by esterase enzymes that are present in plasma and within cells. This enzymatic cleavage can be considered a metabolic activation step, releasing the active alkylating agent (p-(Bis(2-bromoethyl)amino)phenol) and p-chlorobenzoic acid. The rate and location of this hydrolysis can influence the selectivity and therapeutic window of the compound.

Furthermore, the p-chlorobenzoate group can participate in non-covalent interactions, such as pi-stacking or hydrophobic interactions, with biological targets or transporters, potentially guiding the molecule to specific cellular compartments. Quantitative structure-activity relationship (QSAR) studies on related series of carboxylic acid bis(2-chloroethyl)aminoethyl esters have confirmed that the nature of the carboxylic acid portion is a determinant of antileukemic activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Preclinical Contexts

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool vital for the rational design and optimization of nitrogen mustard derivatives in preclinical research. frontiersin.org By establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the potency of novel analogs and provide insights into the molecular features that drive activity. frontiersin.orgnih.gov

For nitrogen mustards, both 2D and 3D-QSAR models have been successfully applied. These models utilize a range of molecular descriptors:

2D-QSAR: Employs descriptors based on the 2D structure, such as electronic properties (e.g., partial charges), hydrophobicity (logP), and topological indices.

3D-QSAR: Uses descriptors derived from the 3D conformation of the molecules, such as steric and electrostatic fields (e.g., CoMFA and CoMSIA).

In a study on dipeptide-alkylated nitrogen mustards, 3D-QSAR models were developed to predict anti-osteosarcoma activity (IC₅₀ values). frontiersin.org The resulting contour maps from the CoMSIA model highlighted regions where modifications to the molecule would likely enhance or diminish activity. For example, the models could indicate that increased positive electrostatic potential in a specific region is favorable for activity, guiding chemists to introduce electron-withdrawing groups at that position. frontiersin.org These predictive models accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy. nih.gov

Scaffold-Hopping and Isosteric Replacement Strategies

Scaffold-hopping and isosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved pharmacological profiles, and they are applicable to the design of derivatives of this compound. uniroma1.it

Scaffold-hopping involves replacing the central core structure (or scaffold) of the molecule with a functionally equivalent but structurally distinct one. nih.gov For example, the phenyl p-chlorobenzoate scaffold could be replaced with a completely different heterocyclic system that maintains the correct spatial orientation of the nitrogen mustard moiety and preserves key interactions with biological targets. This approach is valuable for navigating around patent-protected chemical space and for overcoming liabilities of the original scaffold, such as poor metabolic stability or off-target effects. uniroma1.itrsc.org

Isosteric replacement is a more conservative approach where an atom or a group of atoms is exchanged for another with similar size, shape, and electronic properties (a bioisostere). bohrium.com This strategy is often used to fine-tune a compound's properties. For instance, in related nitrogen mustard derivatives, replacing a metabolically labile ester linkage with a more robust amide linkage has been shown to be a successful bioisosteric modification that improves stability in blood plasma while maintaining cytotoxic activity. bohrium.comnih.gov Similarly, the chlorine atom on the benzoate ring could be replaced with other groups like a trifluoromethyl group (CF₃) to modulate electronic properties and metabolic stability.

Conformational Flexibility and Its Implications for SAR

The conformational flexibility of this compound is a critical, albeit complex, aspect of its structure-activity relationship. The molecule possesses multiple rotatable single bonds, allowing it to adopt a wide range of three-dimensional shapes or conformations. This flexibility has several important implications:

Reactivity of the Mustard Moiety: The chemical reactivity of the nitrogen mustard is conformation-dependent. For the intramolecular cyclization to occur, the nitrogen's lone pair of electrons must be in the correct spatial orientation to attack the carbon atom bearing the bromine. youtube.com Steric hindrance or unfavorable torsional angles in certain conformations could slow down or prevent the formation of the reactive aziridinium ion. Computational studies on model nitrogen mustards like melphalan (B128) have shown that delocalization of the nitrogen's lone pair into the aromatic ring, a factor influenced by conformation, makes the subsequent cyclization more difficult compared to aliphatic mustards. acs.org

Membrane Permeation: The molecule must adopt suitable conformations to partition into and cross lipid bilayers. A molecule that is too rigid may be unable to adapt to the nonpolar environment of the cell membrane, while one that is excessively flexible might pay a large entropic penalty upon binding to its target.

Therefore, understanding the conformational landscape and the energetic favorability of the "active" conformation is essential for designing more effective analogs.

Molecular Mechanisms of Action in Preclinical Models of P Bis 2 Bromoethyl Amino Phenyl P Chlorobenzoate

DNA Alkylation and Cross-linking Mechanisms (in vitro research)

No publicly available in vitro studies have been found that investigate the DNA alkylation and cross-linking mechanisms of p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate.

Interaction with Cellular Macromolecules (e.g., proteins, enzymes)

There is no available research detailing the specific interactions of this compound with cellular macromolecules such as proteins and enzymes.

Enzyme Inhibition Studies

No enzyme inhibition studies for this compound have been reported in the scientific literature for the following targets:

Kinase Inhibition (e.g., Src kinase, ERK1/2)

Information unavailable.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Information unavailable.

Phosphoinositide 3-Kinase Delta (PI3K-δ) Inhibition

Information unavailable.

Cellular Pathway Modulation in Research Models

No research has been published that describes the modulation of any cellular pathways by this compound in research models.

Cell Cycle Effects in Cultured Cells

While direct studies on the cell cycle effects of this compound are not extensively available in published literature, the effects can be inferred from the well-documented activities of other nitrogen mustards. Alkylating agents are known to be cell cycle phase-nonspecific, meaning they can exert their effects at any stage of the cell cycle. mdpi.com However, cells that are actively dividing are generally more susceptible to their cytotoxic effects.

The primary mechanism leading to cell cycle disruption is the formation of DNA adducts and interstrand cross-links (ICLs). wikipedia.orgpharmacologyeducation.org These lesions physically obstruct the DNA replication and transcription machinery. When a cell attempts to replicate its DNA during the S phase, the presence of ICLs prevents the separation of the DNA strands, leading to replication fork collapse and the activation of DNA damage checkpoints.

Key checkpoint proteins, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are activated in response to this damage. This activation initiates a signaling cascade that leads to the phosphorylation and activation of downstream effectors like Chk1 and Chk2. These kinases, in turn, target and inhibit cell cycle progression proteins such as Cdc25 phosphatases, resulting in cell cycle arrest, most commonly at the G2/M checkpoint. This arrest provides the cell with an opportunity to repair the DNA damage. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

Illustrative Data on Cell Cycle Arrest Induced by a Representative Aromatic Nitrogen Mustard in a Cancer Cell Line:

Cell Cycle PhasePercentage of Cells (Control)Percentage of Cells (Treated)
G0/G145%25%
S30%20%
G2/M25%55%

This table represents hypothetical data for illustrative purposes, demonstrating the typical G2/M arrest observed after treatment with alkylating agents.

Apoptosis Induction in In Vitro Systems

The induction of apoptosis, or programmed cell death, is a hallmark of the cytotoxic action of nitrogen mustards, including presumably this compound. The extensive DNA damage caused by this class of compounds is a potent trigger for the intrinsic apoptotic pathway.

The persistence of DNA cross-links and the failure of DNA repair mechanisms lead to the activation of the p53 tumor suppressor protein. wikipedia.org p53 plays a central role in orchestrating the apoptotic response by transcriptionally upregulating pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma. These proteins then translocate to the mitochondria, where they disrupt the mitochondrial outer membrane integrity. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

Cytoplasmic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. This involves the cleavage of a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Illustrative Data on Apoptosis Induction by a Representative Aromatic Nitrogen Mustard:

Marker of ApoptosisControl CellsTreated Cells
Annexin V Positive Cells5%60%
Caspase-3 Activity (Relative Units)1.08.5
Mitochondrial Membrane PotentialHighLow

This table represents hypothetical data for illustrative purposes, showing common markers of apoptosis following treatment with DNA-damaging agents.

Molecular Target Identification and Validation in Research Models

The primary molecular target of this compound, like other nitrogen mustards, is genomic DNA. pharmacologyeducation.orgeurekaselect.com The nucleophilic N7 atom of guanine (B1146940) residues is the most frequent site of alkylation. biointerfaceresearch.com The bifunctional nature of the molecule, with two bromoethyl groups, allows it to form a covalent link between two different guanine bases, leading to the formation of interstrand cross-links (ICLs). wikipedia.org These ICLs are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for both replication and transcription.

While the N7 of guanine is the primary target, other nucleophilic sites in DNA, such as the N3 of adenine, can also be alkylated, though to a lesser extent. ebrary.net Furthermore, RNA and proteins can also be targets of alkylation, but the cytotoxic effects are predominantly attributed to DNA damage.

Comparative Mechanistic Studies with Related Alkylating Agents

The chemical structure of this compound invites comparison with other aromatic nitrogen mustards, such as chlorambucil (B1668637) and melphalan (B128), which feature chloroethyl groups instead of bromoethyl groups. A key difference in the mechanism of action is likely to be the reactivity of the alkylating species.

The carbon-bromine bond is generally weaker and bromide is a better leaving group than chloride. This suggests that this compound may be more reactive and form the aziridinium (B1262131) ion more readily than its chloroethyl counterparts. nih.gov This increased reactivity could lead to a faster rate of DNA alkylation and potentially a different spectrum of activity or toxicity. However, very high reactivity can also be detrimental, as the compound might react with other nucleophiles before reaching its intended DNA target. nih.gov

Comparative studies with monofunctional alkylating agents highlight the importance of the bifunctional nature of this compound. Monofunctional agents can only form single DNA adducts, which are generally easier for the cell to repair. The formation of ICLs by bifunctional agents like nitrogen mustards presents a much more significant challenge to the cellular DNA repair machinery, making them significantly more cytotoxic. oncohemakey.com

Cross-resistance studies in cell lines have shown that resistance to one alkylating agent can sometimes confer resistance to others, but this is not always the case. nih.gov This suggests that while the primary target is the same, subtle differences in chemical structure, cellular uptake, and the specific types of DNA adducts formed can influence the biological response and resistance profiles.

Biological Evaluation in in Vitro and in Vivo Research Models of P Bis 2 Bromoethyl Amino Phenyl P Chlorobenzoate and Analogues

Investigation in Cancer Cell Lines

The cytotoxic potential of novel chemical entities is initially assessed using a panel of established cancer cell lines. This in vitro approach allows for a preliminary understanding of a compound's anticancer activity and spectrum.

While specific data for the cytotoxic activity of p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate against a wide range of leukemia cell lines is not extensively available in the public domain, studies on analogous aromatic nitrogen mustards provide valuable insights. For instance, compounds with the core structure of p-[N,N-bis(2-chloroethyl)amino]phenylbutyric acid (Chlorambucil) have demonstrated activity against lymphocytic leukemia cell lines. nih.govdrugbank.com The cytotoxic efficacy of such compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.

Table 1: Representative Cytotoxic Activity of Aromatic Nitrogen Mustard Analogues in Leukemia Cell Lines (Note: The following data is illustrative for structurally related compounds and not specific to this compound)

Cell LineDescriptionRepresentative IC50 (µM) for Analogues
P-388Mouse Lymphocytic LeukemiaData not available
L-1210Mouse Lymphoid LeukemiaData not available
NB4Human Acute Promyelocytic LeukemiaData not available
HL60Human Promyelocytic LeukemiaData not available
MV4-11Human B-Myelomonocytic LeukemiaData not available
K562Human Chronic Myelogenous LeukemiaData not available

The evaluation of nitrogen mustard analogues extends to solid tumor cell lines to assess their broader anticancer potential. The structural features of these compounds, including the nature of the halogen in the haloethyl groups and the substituents on the aromatic rings, can significantly influence their activity against different types of solid tumors. For example, the introduction of an aromatic ring as a carrier for the nitrogen mustard moiety was a key step in developing orally active drugs with a broader spectrum of activity. biointerfaceresearch.com

Table 2: Representative Cytotoxic Activity of Aromatic Nitrogen Mustard Analogues in Solid Tumor Cell Lines (Note: The following data is illustrative for structurally related compounds and not specific to this compound)

Cell LineTumor TypeRepresentative IC50 (µM) for Analogues
A549Lung CarcinomaData not available
SW480Colon AdenocarcinomaData not available
MCF-7Breast AdenocarcinomaData not available
SNB-19Glioblastoma (CNS)Data not available
UO-31Renal CarcinomaData not available
HT29Colorectal AdenocarcinomaData not available

Selectivity Studies in Research Models

A critical aspect of anticancer drug development is selectivity—the ability of a compound to preferentially target cancer cells over healthy, non-cancerous cells. This reduces the potential for side effects.

Exploration of Other Biological Activities (as research probes)

Beyond their anticancer properties, some nitrogen mustards and their derivatives have been investigated for other biological activities, which can provide insights into their mechanisms of action and potential for other therapeutic applications.

The investigation of nitrogen mustards for antimicrobial activity is less common than their study as anticancer agents. However, given their ability to alkylate DNA, a fundamental process in both prokaryotic and eukaryotic cells, it is plausible that they may exhibit some antimicrobial effects. Specific studies on the antimicrobial activity of this compound against bacterial strains such as Salmonella virchow, Bacillus pumilus, and Bacillus cereus are not prominent in the scientific literature.

Antiviral Activity (e.g., HIV fusion inhibition)

No studies reporting the direct antiviral activity or HIV fusion inhibition of this compound were identified in a review of the scientific literature. Research on compounds with similar structural motifs has explored antiviral applications, such as the inhibition of HIV-1 fusion by targeting the gp41 protein, but has focused on different chemical classes.

Immunosuppressant Activity

There is no available scientific literature to suggest that this compound has been evaluated as a research lead for immunosuppressant activity.

In Vivo Preclinical Model Studies (Focus on Activity, not Efficacy or Toxicity)

Research into a series of analogous compounds, specifically 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates, has demonstrated activity in murine leukemia models. Although these compounds feature a butyrate (B1204436) ester and chloroethyl groups instead of a p-chlorobenzoate ester and bromoethyl groups, they share the core p-[bis(2-haloethyl)amino]phenyl moiety.

In a study evaluating ten different 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates, specific esters showed activity against P-388 lymphocytic leukemia in initial screening tests. For instance, the 2-phenoxyethyl ester derivative was noted for its activity against this specific leukemia model. The n-butyl and n-pentyl esters of this series also demonstrated activity, but against L-1210 lymphoid leukemia.

Table 1: Activity of selected 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrate Analogues in Murine Leukemia Models

CompoundLeukemia ModelOutcome in Initial Screening
2-Phenoxyethyl 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrateP-388 lymphocytic leukemiaActive
n-Butyl 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrateL-1210 lymphoid leukemiaActive
n-Pentyl 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrateL-1210 lymphoid leukemiaActive

Data sourced from J Pharm Sci. 1980 Oct;69(10):1232-4.

No model-based activity profiling data for this compound was found in the reviewed scientific literature.

Advanced Research Applications and Future Directions for P Bis 2 Bromoethyl Amino Phenyl P Chlorobenzoate

Development as a Chemical Probe for Biological Systems

There is no specific information available in the reviewed scientific literature on the development or use of p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate as a chemical probe. Chemical probes are small molecules used to study biological systems, and while molecules with alkylating groups can be used in such a capacity, the specific application of this compound for such purposes has not been documented. The design of a chemical probe typically involves optimizing specificity, potency, and often includes a reporter tag for detection, none of which has been described for this particular compound.

Integration in Hybrid Molecules and Conjugates for Targeted Research

The integration of this compound into hybrid molecules or conjugates for targeted research is not described in the available literature. This approach often involves linking a cytotoxic agent to a targeting moiety, such as an antibody or a small molecule ligand, to direct the agent to specific cells or tissues. While the bis(2-bromoethyl)amino group has been a component in such strategies with other molecular scaffolds, its application within the specific structure of this compound has not been reported.

Computational-Assisted Drug Design and Discovery Methodologies

No computational studies, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, or molecular dynamics simulations, have been published specifically for this compound. bohrium.comnih.govbeilstein-journals.org These computational methods are crucial in modern drug discovery for predicting the interaction of a compound with a biological target and for optimizing its structure to enhance activity and reduce toxicity. bohrium.comnih.govbeilstein-journals.org The absence of such studies indicates a lack of focused research on this compound as a therapeutic agent.

Emerging Research Methodologies for Compound Evaluation

There are no reports of this compound being evaluated using emerging research methodologies like high-throughput screening, phenotypic screening, or advanced imaging techniques. These methods are vital for discovering new biological activities and understanding the mechanism of action of novel compounds.

Scope for Further Synthetic Exploration and Novel Derivative Design

While the synthesis of related nitrogen mustard compounds has been documented, there is no available research that outlines the synthetic exploration or the design of novel derivatives specifically from this compound. nih.gov The potential for creating derivatives with modified properties exists, but this area of research remains unexplored for this particular compound.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural integrity of p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate in synthetic chemistry?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm substituent positions and bromoethyl/chlorobenzoate functional groups. Chemical shifts for bromine and chlorine substituents are typically downfield (e.g., δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) in electrospray ionization (ESI) mode can verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for bromine/chlorine .

Q. How can researchers optimize the synthesis of p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate to minimize alkylating side reactions?

  • Methodology :

  • Controlled Alkylation : Use a two-step approach: (1) synthesize the p-aminophenol intermediate via catalytic hydrogenation of nitro precursors, (2) perform alkylation with 1,2-dibromoethane under inert conditions (N2_2 atmosphere) at 0–5°C to limit over-alkylation .
  • Protecting Groups : Protect the amino group with tert-butoxycarbonyl (Boc) before esterification with p-chlorobenzoyl chloride. Deprotect with trifluoroacetic acid (TFA) post-esterification .

Q. What stability considerations are critical for handling p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate in aqueous solutions?

  • Methodology :

  • Photolytic Stability : Store in amber vials at –20°C to prevent degradation via UV-induced cleavage of the ester bond, as observed in phenacyl benzoate analogs .
  • Hydrolytic Stability : Avoid neutral/basic pH; use buffered solutions (pH 4–6) to slow hydrolysis of the bromoethyl groups. Monitor degradation via HPLC .

Advanced Research Questions

Q. How does the bifunctional alkylating activity of p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate compare to structurally related nitrogen mustards (e.g., chlorambucil)?

  • Methodology :

  • In Vitro DNA Crosslinking Assays : Use agarose gel electrophoresis to compare DNA interstrand crosslinking efficiency with chlorambucil. Higher crosslinking density indicates stronger alkylation potential .
  • Computational Docking : Perform molecular dynamics simulations to evaluate binding affinity to guanine-N7 sites. The p-chlorobenzoate group may enhance lipophilicity and cellular uptake vs. chlorambucil’s butyric acid moiety .

Q. How can researchers resolve contradictions in metabolic stability data between in vitro and in vivo models for this compound?

  • Methodology :

  • Isotope-Labeled Tracers : Synthesize deuterated analogs (e.g., D8_8-ethylpiperazine derivatives) to track metabolic pathways via LC-MS/MS. This clarifies discrepancies in hepatic vs. systemic clearance .
  • CYP450 Inhibition Studies : Use human liver microsomes to identify cytochrome P450 isoforms responsible for oxidative metabolism. Compare results with tissue pharmacokinetic data from rodent models .

Q. What strategies mitigate off-target alkylation in biological studies while preserving antitumor efficacy?

  • Methodology :

  • Prodrug Design : Modify the compound into a hypoxia-activated prodrug (e.g., nitroimidazole conjugates) to limit activation to tumor microenvironments, as seen in evofosfamide analogs .
  • Targeted Delivery : Encapsulate in liposomes functionalized with folate ligands to enhance tumor-specific uptake and reduce systemic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.